molecular formula C21H25N3O B8405005 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one CAS No. 773886-92-3

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one

Cat. No.: B8405005
CAS No.: 773886-92-3
M. Wt: 335.4 g/mol
InChI Key: MXJNFSQCMIGUDB-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzyl-piperidine derivative with a suitable benzodiazepine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazepine core with a piperidine ring makes it particularly interesting for research and development in various scientific fields.

Properties

CAS No.

773886-92-3

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-4,5-dihydro-1H-1,3-benzodiazepin-2-one

InChI

InChI=1S/C21H25N3O/c25-21-22-20-9-5-4-8-18(20)10-15-24(21)19-11-13-23(14-12-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2,(H,22,25)

InChI Key

MXJNFSQCMIGUDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of [2-(2-amino-phenyl)-ethyl]-(1-benzyl-piperidin-4-yl)-amine (0.44 g, 1.42 mmol) in tetrahydrofuran (5 mL) at 0° C. was treated with carbonyl diimidazole (0.23 g, 1.42 mmol). The reaction was stirred for 30 min at 0° C. and at reflux for 1 h. After cooling to room temperature, the solvent was evaporated and the residue purified by column to afford 100 mg (21%) of the desired product. LC/MS: tR=1.29 min, 336.34 (MH)+.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
21%

Synthesis routes and methods II

Procedure details

5.00 g (13.11 mmol, 1.0 eq) 2-methoxycarbonylamino-N-[1-(phenylmethyl)-4-piperidinyl]-phenylacetamide from Example 3 are suspended in 50 ml of toluene and heated to 80° C. At this temperature 56.1 g (78.61 mmol, 6.0 eq) diisobutylaluminium hydride in toluene (20%) are metered in. After the addition has ended the reaction mixture is stirred for another 30 minutes at this temperature. After cooling to 10° C. the mixture is adjusted to pH=2.5 with hydrochloric acid. The precipitate formed is dissolved with sodium hydroxide solution and after phase separation the organic phase is washed with 50 ml of water. The organic phase is evaporated down in vacuo to an oil and combined with 50 ml of methanol.
Name
2-methoxycarbonylamino-N-[1-(phenylmethyl)-4-piperidinyl]-phenylacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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